2-(2-methoxyphenoxy)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of methoxyphenyl, thienyl, and oxadiazole groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 2-(2-methoxyphenoxy)acetic acid: This can be achieved by reacting 2-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 4-(2-thienyl)-1,2,5-oxadiazole: This intermediate can be prepared by cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative.
Coupling Reaction: The final step involves coupling 2-(2-methoxyphenoxy)acetic acid with 4-(2-thienyl)-1,2,5-oxadiazole using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]acetamide.
Reduction: Formation of 2-(2-methoxyphenoxy)-N-[4-(2-thienyl)-1,2,5-diaminopropyl]acetamide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, such as G-protein-coupled receptors (GPCRs), to elicit a biological response.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenoxy)ethanamine: Shares the methoxyphenoxy group but differs in the rest of the structure.
4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Structurally similar with different functional groups.
2-(2-Methoxyphenoxy)propane-1,3-diol: Similar in having the methoxyphenoxy group but with different substituents.
Uniqueness
2-(2-methoxyphenoxy)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)acetamide is unique due to its combination of methoxyphenyl, thienyl, and oxadiazole groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
879472-22-7 |
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Molecular Formula |
C15H13N3O4S |
Molecular Weight |
331.3g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C15H13N3O4S/c1-20-10-5-2-3-6-11(10)21-9-13(19)16-15-14(17-22-18-15)12-7-4-8-23-12/h2-8H,9H2,1H3,(H,16,18,19) |
InChI Key |
XSQLRZMZBNIJGG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=CS3 |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=CS3 |
Origin of Product |
United States |
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